Mal-amido-PEG2-TFP ester

Description

Propriétés

IUPAC Name |

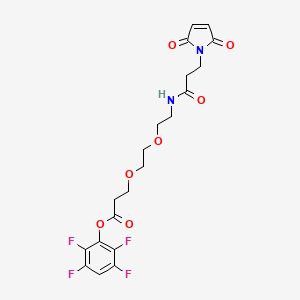

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F4N2O7/c21-12-11-13(22)19(24)20(18(12)23)33-17(30)4-7-31-9-10-32-8-5-25-14(27)3-6-26-15(28)1-2-16(26)29/h1-2,11H,3-10H2,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXSYLTYQVHXMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F4N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Mal-amido-PEG2-TFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG2-TFP ester is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] This linker possesses two distinct reactive moieties: a maleimide (B117702) group and a 2,3,5,6-tetrafluorophenyl (TFP) ester, connected by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[5] The maleimide group facilitates covalent bond formation with thiol-containing molecules, such as cysteine residues in proteins, while the TFP ester efficiently reacts with primary amines.[5][6] The PEG spacer enhances the solubility and bioavailability of the resulting conjugate.[7][8] This guide provides a comprehensive technical overview of this compound, including its chemical properties, reaction mechanisms, detailed experimental protocols, and applications.

Core Properties and Specifications

This compound is a valuable tool for covalently linking two different molecules. Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 2,3,5,6-tetrafluorophenyl 3-(2-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)ethoxy)propanoate | [9] |

| Molecular Formula | C20H20F4N2O7 | [9] |

| Molecular Weight | 476.38 g/mol | [9] |

| CAS Number | 1431291-44-9 | [9] |

| Appearance | Solid | [9] |

| Purity | Typically ≥95% | [5] |

| Solubility | Soluble in DMSO, DMF | [5] |

| Storage Conditions | -20°C, desiccated | [5] |

Reaction Mechanism and Chemical Structure

This compound's utility stems from its two distinct reactive ends. The maleimide group reacts with sulfhydryl (thiol) groups via a Michael addition reaction, forming a stable thioether bond. This reaction is highly specific for thiols within a pH range of 6.5-7.5.[5][10] The TFP ester is an amine-reactive group that forms a stable amide bond with primary amines. TFP esters are known for their high reactivity and increased stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, and they react optimally in a pH range of 7.5-8.0.[6]

Chemical structure of this compound.

Applications in PROTAC Development

A primary application of this compound is in the synthesis of PROTACs.[1][2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][11] this compound serves as the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand.[8]

The general mechanism of PROTAC action is depicted below.

General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following are representative protocols for the use of this compound in a two-step bioconjugation process, a common method for synthesizing PROTACs or other conjugates.

Materials and Reagents

-

This compound

-

Thiol-containing molecule (e.g., a cysteine-containing peptide or protein)

-

Amine-containing molecule (e.g., a small molecule inhibitor with a primary amine)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns or dialysis equipment

-

High-Performance Liquid Chromatography (HPLC) system for purification and analysis

-

Mass Spectrometer for characterization

Step 1: Reaction of TFP Ester with an Amine-Containing Molecule

This step involves the conjugation of the TFP ester end of the linker with a molecule containing a primary amine.

-

Preparation of Reagents:

-

Dissolve the amine-containing molecule in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

-

Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

-

-

Reaction:

-

In a clean, dry reaction vial, add the solution of the amine-containing molecule.

-

Add 1.0 to 1.5 molar equivalents of the this compound solution.

-

If necessary, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) to facilitate the reaction.

-

Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by HPLC or LC-MS.

-

-

Purification:

-

Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the maleimide-activated intermediate.

-

Characterize the purified product by mass spectrometry to confirm the successful conjugation.

-

Step 2: Reaction of Maleimide with a Thiol-Containing Molecule

This step conjugates the maleimide-activated intermediate from Step 1 with a thiol-containing molecule.

-

Preparation of Thiol-Containing Molecule:

-

Dissolve the thiol-containing molecule (e.g., protein) in a suitable reaction buffer (e.g., PBS, pH 7.2-7.5). The buffer should be free of any thiol-containing reagents.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) prior to the conjugation reaction. Remove excess TCEP by a desalting column.

-

-

Reaction:

-

Dissolve the purified maleimide-activated intermediate in a minimal amount of DMSO or DMF.

-

Add the solution of the maleimide-activated intermediate to the solution of the thiol-containing molecule. A molar ratio of 10:1 to 20:1 (linker-intermediate to protein) is a common starting point, but this should be optimized.[12]

-

Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring.

-

-

Quenching and Purification:

-

To quench any unreacted maleimide groups, add a small molecule thiol such as cysteine or β-mercaptoethanol.

-

Purify the final conjugate using size-exclusion chromatography, dialysis, or other appropriate protein purification methods to remove unreacted starting materials and byproducts.

-

-

Characterization:

-

Characterize the final conjugate by SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.

-

Experimental workflow for a two-step bioconjugation.

Conclusion

This compound is a versatile and efficient heterobifunctional linker that plays a crucial role in modern drug development and bioconjugation. Its well-defined reactive ends allow for the controlled and sequential conjugation of different molecules, making it an ideal tool for the synthesis of complex biomolecules like PROTACs. The inclusion of a hydrophilic PEG spacer further enhances the properties of the final conjugate. The protocols and information provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their research and development endeavors.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, 1431291-44-9 | BroadPharm [broadpharm.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. precisepeg.com [precisepeg.com]

- 8. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 9. medkoo.com [medkoo.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-depth Technical Guide to Mal-amido-PEG2-TFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of Mal-amido-PEG2-TFP ester, a versatile heterobifunctional linker. This information is intended to empower researchers in the fields of bioconjugation, drug delivery, and proteomics to effectively utilize this reagent in their work.

Core Chemical and Physical Properties

Mal-amido-PEG2-TFP (2,3,5,6-tetrafluorophenyl) ester is a chemical crosslinker that features two distinct reactive groups at either end of a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The maleimide (B117702) group specifically reacts with sulfhydryl (thiol) groups, while the TFP ester group readily reacts with primary amines. This dual reactivity allows for the sequential and controlled conjugation of two different molecules. The PEG spacer enhances solubility in aqueous solutions and reduces the potential for steric hindrance during conjugation.

Quantitative Data Summary

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₀F₄N₂O₇ | [1] |

| Molecular Weight | 476.38 g/mol | [1][2][3] |

| CAS Number | 1431291-44-9 | [1][2][4] |

| Appearance | Solid | [2][3] |

| Purity | Typically ≥95% | [4] |

| Solubility | Soluble in DMSO, DCM, DMF. Limited solubility in water (2.71 mg/mL, may require sonication). | [2][4] |

| Storage Conditions | Store at -20°C for long-term stability. | [2][4] |

Chemical Reactivity and Signaling Pathways

The utility of this compound lies in its ability to facilitate the creation of complex biomolecular architectures. The maleimide group undergoes a Michael addition reaction with a thiol group, typically from a cysteine residue in a protein or peptide, to form a stable thioether bond. The TFP ester, an activated ester, reacts with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, to form a stable amide bond. TFP esters are known to be less susceptible to hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for conjugation reactions.

Caption: Chemical structure of this compound.

Experimental Protocols

The following are representative protocols for the use of this compound in a two-step bioconjugation. Optimization may be required for specific applications.

Protocol 1: Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of a protein containing a primary amine (Protein-NH₂) to a protein containing a free thiol group (Protein-SH).

Materials:

-

This compound

-

Protein-NH₂

-

Protein-SH

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris) or thiols.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reducing agent (e.g., TCEP) if Protein-SH has disulfide bonds.

-

Desalting column

Procedure:

Step 1: Reaction of TFP Ester with Protein-NH₂

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

Dissolve Protein-NH₂ in the conjugation buffer.

-

Slowly add a 10-20 fold molar excess of the this compound stock solution to the Protein-NH₂ solution with gentle stirring. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Remove the excess, unreacted linker using a desalting column equilibrated with the conjugation buffer.

Step 2: Reaction of Maleimide with Protein-SH

-

If necessary, reduce any disulfide bonds in Protein-SH using a suitable reducing agent like TCEP, followed by removal of the reducing agent.

-

Immediately add the thiol-containing Protein-SH to the maleimide-activated Protein-NH₂ from Step 1.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

The final conjugate can be purified from unreacted proteins by size exclusion chromatography or other appropriate methods.

Logical Workflow for PROTAC Synthesis

This compound is a valuable tool for the synthesis of Proteolysis Targeting Chimeras (PROTACs). A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.

Caption: PROTAC synthesis workflow.

Conceptual Steps:

-

Ligand Preparation: One ligand (either for the target protein or the E3 ligase) should possess a primary amine for reaction with the TFP ester, and the other ligand should have a free thiol group for reaction with the maleimide.

-

First Conjugation: React the amine-containing ligand with this compound in a suitable organic solvent. This reaction forms an amide bond, creating a ligand-linker intermediate.

-

Purification: Purify the ligand-linker intermediate to remove excess linker and unreacted ligand.

-

Second Conjugation: React the purified intermediate with the thiol-containing ligand. This reaction forms a stable thioether bond, completing the PROTAC synthesis.

-

Final Purification: Purify the final PROTAC molecule using methods such as HPLC.

Signaling Pathway in PROTAC-mediated Protein Degradation

Once synthesized, the PROTAC molecule can be introduced into a cellular system to induce the degradation of the target protein.

Caption: PROTAC-mediated protein degradation pathway.

This guide provides a foundational understanding of this compound. For specific applications, further optimization of the described protocols is recommended. Always refer to the manufacturer's instructions and relevant literature for the most up-to-date information.

References

Unveiling the Properties of Mal-amido-PEG2-TFP Ester: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and physicochemical properties of Mal-amido-PEG2-TFP ester, a heterobifunctional crosslinker crucial for the advancement of bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for the effective application of this reagent.

Core Properties and Solubility Profile

This compound is a versatile molecule featuring a maleimide (B117702) group for selective reaction with sulfhydryls (thiols) and a 2,3,5,6-tetrafluorophenyl (TFP) ester for efficient conjugation to primary amines. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the molecule and the resulting conjugates.[1][2]

A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 476.38 g/mol | [3][4] |

| Chemical Formula | C20H20F4N2O7 | [1][4] |

| CAS Number | 1431291-44-9 | [1][3] |

| Purity | >95% | [1][4] |

| Appearance | Solid | [3] |

| Storage (Powder) | -20°C for up to 3 years | [3][5] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [3] |

The solubility of this compound in various solvents is a critical factor for its application in bioconjugation protocols. The compound exhibits good solubility in common organic solvents and limited but measurable solubility in aqueous solutions.

| Solvent | Solubility | Notes | Source |

| DMSO | 138.89 mg/mL (291.55 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use freshly opened solvent. | [3] |

| DMF | Soluble | --- | [1] |

| DCM | Soluble | --- | [1] |

| Water | 2.71 mg/mL (5.69 mM) | Ultrasonic assistance may be needed. For stock solutions in water, filtration and sterilization (0.22 µm filter) are recommended. | [3] |

Reactivity and Stability: The TFP Ester Advantage

The TFP ester moiety of this compound offers significant advantages over the more common N-hydroxysuccinimide (NHS) esters. TFP esters are notably less susceptible to spontaneous hydrolysis, particularly at the basic pH values often required for efficient amine labeling.[6][7][8] This enhanced stability provides a wider experimental window and can lead to higher conjugation yields.

| Feature | This compound | NHS Ester Equivalent | Source |

| Amine Reaction pH | 7.5 - 8.0 (optimal) | 7.0 - 7.5 (optimal) | [9] |

| Thiol Reaction pH | 6.5 - 7.5 | 6.5 - 7.5 | [1][9] |

| Hydrolytic Stability | More stable, especially at basic pH | Less stable, with a half-life of minutes at pH 8 | [6][7][8] |

The maleimide group specifically reacts with sulfhydryl groups to form a stable thioether bond. It is important to note that the maleimide group can undergo hydrolysis at pH values above 7.5, which can lead to a loss of reactivity towards thiols.[10]

Experimental Protocols: A Guide to Bioconjugation

The following provides a generalized two-step experimental workflow for the use of this compound in bioconjugation.

Materials

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

Sulfhydryl-containing molecule (e.g., drug, linker)

-

Anhydrous DMSO or DMF

-

Reaction Buffer A (e.g., PBS, pH 7.5-8.0)

-

Reaction Buffer B (e.g., PBS, pH 6.5-7.5)

-

Desalting column or dialysis equipment

Step 1: Reaction with Amine-Containing Molecule

-

Preparation of Reagent: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a stock solution.

-

Reaction Setup: Dissolve the amine-containing molecule in Reaction Buffer A. Add the desired molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% to maintain protein solubility.[10][11]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.

-

Purification: Remove excess, unreacted crosslinker using a desalting column or dialysis against Reaction Buffer B.

Step 2: Reaction with Sulfhydryl-Containing Molecule

-

Addition of Thiol: Add the sulfhydryl-containing molecule to the purified, maleimide-activated protein solution from Step 1.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.

-

Final Purification: Purify the final conjugate using appropriate chromatographic techniques to remove any unreacted molecules.

Visualizing the Bioconjugation Workflow

The logical flow of a typical bioconjugation experiment using this compound is depicted in the following diagram.

Caption: A two-step bioconjugation workflow using this compound.

The enhanced stability and reactivity of this compound make it a superior choice for a wide range of bioconjugation applications. This guide provides the foundational knowledge for its successful implementation in the development of novel protein-drug conjugates and other targeted biomolecules.

References

- 1. This compound, 1431291-44-9 | BroadPharm [broadpharm.com]

- 2. Mal-amido-PEG2-TFP ester_1431291-44-9_新研博美 [xinyanbm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 9. vectorlabs.com [vectorlabs.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Navigating the Stability of Mal-amido-PEG2-TFP Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for Mal-amido-PEG2-TFP ester, a heterobifunctional crosslinker critical in the development of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the stability of its reactive moieties—the maleimide (B117702) and the 2,3,5,6-tetrafluorophenyl (TFP) ester—is paramount for successful and reproducible conjugation strategies. This guide synthesizes available data on storage, stability under various conditions, and outlines experimental protocols for assessing its degradation.

Core Concepts: Understanding the Functionality of this compound

This compound is a valuable tool in bioconjugation due to its two distinct reactive groups connected by a polyethylene (B3416737) glycol (PEG) spacer. The maleimide group specifically reacts with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins, to form stable thioether bonds. The TFP ester, an amine-reactive functional group, forms robust amide bonds with primary amines, such as those on lysine (B10760008) residues or the N-terminus of proteins. The PEG linker enhances solubility and can reduce aggregation of the resulting conjugate.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and reactivity of this compound. The following table summarizes the recommended storage conditions for the compound in both solid and solution forms.

| Form | Storage Temperature | Duration | Notes |

| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark environment. The compound is moisture-sensitive. |

| 0 - 4°C | Days to weeks | For short-term storage. | |

| In Anhydrous Solvent | -80°C | Up to 6 months | Recommended for long-term storage of stock solutions. Suitable solvents include DMSO, DMF, and DCM. Use freshly opened, anhydrous solvent. Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | Up to 1 month | For shorter-term storage of stock solutions. | |

| Aqueous Solution | Not Recommended | - | Due to the susceptibility of both the maleimide and TFP ester to hydrolysis, storing the compound in aqueous solutions is not advised. Prepare fresh solutions for immediate use.[1] |

Stability Profile: A Tale of Two Reactive Groups

The overall stability of this compound is dictated by the chemical stability of its maleimide and TFP ester functionalities, both of which are susceptible to hydrolysis, a reaction with water that leads to the loss of their reactivity.

TFP Ester Stability

TFP esters are known for their enhanced stability in aqueous solutions compared to their commonly used N-hydroxysuccinimide (NHS) ester counterparts, particularly at neutral to basic pH.[2][3][4][5] This increased stability provides a wider window for conjugation reactions.[2][3][4]

Key Factors Influencing TFP Ester Stability:

-

pH: The rate of hydrolysis is significantly influenced by pH. While more stable than NHS esters in basic conditions, the hydrolysis of TFP esters still accelerates as the pH increases.[2][6] The optimal pH range for the reaction of TFP esters with primary amines is between 7.5 and 8.0.[2]

-

Temperature: Higher temperatures will increase the rate of hydrolysis.

-

Aqueous Environment: The presence of water is necessary for hydrolysis. In anhydrous organic solvents, the TFP ester is significantly more stable.

The following table presents a comparison of the hydrolytic stability of TFP and NHS ester self-assembled monolayers (SAMs), which provides a strong indication of their relative stability in aqueous environments.

| pH | TFP Ester Half-Life (minutes) | NHS Ester Half-Life (minutes) |

| 7.0 | 1083 | 330 |

| 8.0 | 495 | 55 |

| 10.0 | 365 | 39 |

Data from a study on self-assembled monolayers, which is indicative of relative stability in aqueous solution.

Maleimide Stability

The maleimide group is susceptible to hydrolysis, which results in the opening of the maleimide ring to form a non-reactive maleamic acid. This process is also highly dependent on the pH of the solution.

Key Factors Influencing Maleimide Stability:

-

pH: The hydrolysis of the maleimide ring is significantly faster at higher pH. The optimal pH range for the reaction of maleimides with thiols is between 6.5 and 7.5.[6][7] Above pH 7.5, the rate of hydrolysis increases, and the maleimide can also react with primary amines.[2]

-

Temperature: As with the TFP ester, increased temperature accelerates the rate of maleimide hydrolysis.

-

Buffer Composition: The presence of certain nucleophiles in the buffer can also affect maleimide stability.

The hydrolysis of N-alkylmaleimides, which serves as a good model for the maleimide moiety in the linker, has been shown to be proportional to the hydroxide (B78521) ion concentration in the pH range of 7 to 9.

Degradation Pathways

The primary degradation pathway for this compound in aqueous solution is hydrolysis of both the TFP ester and the maleimide ring.

Figure 1: Hydrolytic degradation pathways of this compound.

Experimental Protocols for Stability Assessment

A robust assessment of the stability of this compound involves monitoring the degradation of the parent compound over time under various conditions. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose.

General Experimental Workflow for a Stability Study

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

Figure 2: A typical experimental workflow for a stability study.

Detailed Methodology: HPLC-Based Stability Assay

Objective: To quantify the rate of hydrolysis of this compound at different pH values and temperatures.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

A series of aqueous buffers with varying pH (e.g., phosphate (B84403) buffers at pH 6.5, 7.4, and 8.0)

-

Quenching solution (e.g., 1% trifluoroacetic acid in water)

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.

-

Incubation:

-

For each condition to be tested (e.g., pH 7.4 at 25°C), dilute the stock solution into the pre-warmed aqueous buffer to a final concentration of ~1 mg/mL.

-

Maintain the solution at the desired temperature in a controlled environment.

-

-

Sampling:

-

At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

-

Quenching:

-

Immediately mix the aliquot with an equal volume of the quenching solution to stop the hydrolysis reaction by lowering the pH.

-

-

HPLC Analysis:

-

Inject the quenched sample onto the HPLC system.

-

Use a gradient elution method with mobile phases such as:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).

-

-

Data Analysis:

-

Identify and integrate the peak corresponding to the intact this compound.

-

Plot the natural logarithm of the peak area of the parent compound against time.

-

The slope of the resulting linear fit will be the negative of the pseudo-first-order rate constant (k).

-

Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

-

Conclusion

This compound is a versatile crosslinker whose efficacy is intrinsically linked to its stability. The TFP ester offers a significant advantage over NHS esters due to its greater resistance to hydrolysis, providing a more flexible and efficient conjugation process. The maleimide group, while also susceptible to hydrolysis at higher pH, is highly reactive towards thiols within its optimal pH range. By adhering to the recommended storage conditions and understanding the factors that influence the stability of both reactive moieties, researchers can optimize their bioconjugation strategies, leading to more consistent and reliable results in the development of novel therapeutics and research tools. The provided experimental framework offers a starting point for a detailed in-house stability assessment tailored to specific experimental conditions.

References

- 1. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Alchemist's Bond: An In-Depth Technical Guide to Maleimide-Thiol Conjugation Chemistry

For Researchers, Scientists, and Drug Development Professionals

The precise and stable covalent linkage of molecules is a cornerstone of modern biomedical research and therapeutic development. Among the repertoire of bioconjugation techniques, the reaction between a maleimide (B117702) and a thiol stands out for its high specificity, efficiency, and mild reaction conditions. This technical guide provides a comprehensive exploration of the core principles of maleimide-thiol chemistry, offering a deep dive into the reaction mechanism, critical parameters, potential pitfalls, and detailed protocols to empower researchers in harnessing this powerful tool for applications ranging from fluorescent labeling to the construction of revolutionary antibody-drug conjugates (ADCs).

The Chemistry of the Maleimide-Thiol Reaction: A Tale of Michael Addition

The maleimide-thiol conjugation is a classic example of a Michael addition reaction. The process involves the nucleophilic attack of a thiol group (specifically the thiolate anion, -S⁻) on one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring. This reaction results in the formation of a stable, covalent thioether bond.[1][2][3]

Several key factors govern the success and specificity of this reaction:

-

pH: The pH of the reaction medium is arguably the most critical parameter. The optimal pH range for maleimide-thiol conjugation is typically between 6.5 and 7.5.[4][5][6] Below pH 6.5, the concentration of the reactive thiolate anion is low, leading to a sluggish reaction rate.[6] Conversely, at pH values above 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, rendering it unreactive towards thiols.[4][6] Furthermore, at alkaline pH, the reaction loses its specificity for thiols as side reactions with primary amines, such as the ε-amino group of lysine (B10760008) residues, become more prevalent.[4] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][4][5]

-

Stoichiometry: The molar ratio of maleimide to thiol significantly influences the conjugation efficiency. To drive the reaction to completion, a molar excess of the maleimide-containing reagent is often employed.[6] For labeling proteins with dyes, a 10- to 20-fold molar excess of the maleimide is a common starting point.[6][7] However, the optimal ratio is highly dependent on the specific molecules being conjugated and the potential for steric hindrance. For instance, a 2:1 maleimide to thiol ratio was found to be optimal for a small cyclic peptide, while a 5:1 ratio was more effective for a larger nanobody.[8][9]

-

Temperature and Time: The reaction rate is temperature-dependent.[5] Most conjugations are conveniently carried out at room temperature (20-25°C) for 1 to 2 hours or at 4°C for an overnight incubation.[5][6] The longer incubation time at a lower temperature is often preferred for sensitive biomolecules to minimize potential degradation.[5] Reaction kinetics can be very rapid for small molecules, with significant conjugation occurring within minutes, whereas larger proteins may react more slowly.[6][9]

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data related to maleimide-thiol conjugation.

Table 1: Optimal Reaction Conditions for Maleimide-Thiol Conjugation

| Parameter | Optimal Range | Notes |

| pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability.[4][5][6] |

| Temperature | 4°C to 25°C | Lower temperatures may require longer reaction times.[5][6] |

| Maleimide:Thiol Molar Ratio | 1:1 to 20:1 | Highly dependent on the reactants. Excess maleimide is common.[6] |

Table 2: Exemplary Conjugation Efficiencies and Conditions

| Thiol-containing Molecule | Maleimide:Thiol Ratio | pH | Temperature (°C) | Time | Conjugation Efficiency (%) |

| cRGDfK (cyclic peptide) | 2:1 | 7.0 | Room Temperature | 30 min | 84 ± 4 |

| 11A4 Nanobody | 5:1 | 7.4 | Room Temperature | 2 h | 58 ± 12 |

Data sourced from Martínez-Jothar et al. (2018).[8][9]

Table 3: Stability of Maleimide Reagents

| Storage Condition | Duration | Reactivity Loss |

| 4°C in aqueous buffer | 7 days | ~10% |

| 20°C in aqueous buffer | 7 days | ~40% |

Data on maleimide-functionalized nanoparticles sourced from Martínez-Jothar et al. (2018).[9][10] It is generally recommended to prepare aqueous solutions of maleimides immediately before use to avoid hydrolysis.[1]

Potential Side Reactions and Instability of the Conjugate

While the maleimide-thiol reaction is highly efficient, several side reactions and stability issues can arise, potentially compromising the homogeneity and integrity of the final conjugate.

-

Hydrolysis of the Maleimide: As previously mentioned, the maleimide ring can undergo hydrolysis, particularly at pH values above 7.5, forming a non-reactive maleamic acid.[4]

-

Reaction with Amines: At alkaline pH, primary amines can react with the maleimide, leading to a loss of selectivity.[4]

-

Retro-Michael Reaction: The thioether bond formed, while generally stable, can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[11][12] This can be a significant issue in vivo, where endogenous thiols like glutathione (B108866) can facilitate this reversal, leading to "payload migration" in ADCs.[11]

-

Hydrolysis of the Thioether Adduct: The succinimide (B58015) ring of the thioether adduct can be hydrolyzed to form a more stable ring-opened structure.[13] This hydrolysis can actually be beneficial as it prevents the retro-Michael reaction.[13]

-

Thiazine (B8601807) Rearrangement: A notable side reaction can occur when conjugating to a peptide with an unprotected N-terminal cysteine. The N-terminal amine can attack the succinimide ring, leading to a thiazine rearrangement.[3] This can be mitigated by performing the conjugation at a more acidic pH (e.g., pH 5.0) or by acetylating the N-terminal amine.[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving maleimide-thiol conjugation.

General Protocol for Protein Labeling with a Maleimide-Functionalized Dye

This protocol describes a general procedure for labeling a protein with a fluorescent dye maleimide.

Materials:

-

Thiol-containing protein (e.g., antibody)

-

Maleimide-activated fluorescent dye

-

Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed.[8][14]

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)[1]

-

Quenching Reagent: Cysteine or 2-mercaptoethanol[6]

-

Purification column (e.g., size-exclusion chromatography)[15]

-

Anhydrous DMSO or DMF[14]

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[8][14]

-

(Optional) If reduction of disulfide bonds is required to generate free thiols, add a 50- to 100-fold molar excess of TCEP to the protein solution.[1] Incubate for 30-60 minutes at room temperature.[6] TCEP does not need to be removed before the conjugation step.[6]

-

-

Maleimide Dye Preparation:

-

Immediately before use, dissolve the maleimide-activated dye in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[7]

-

-

Conjugation Reaction:

-

Quenching the Reaction:

-

Add a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any excess maleimide.[6]

-

-

Purification of the Conjugate:

Protocol for the Preparation of an Antibody-Drug Conjugate (ADC)

This protocol provides a general workflow for the synthesis of a thiol-linked ADC.

Materials:

-

Monoclonal antibody (mAb)

-

Maleimide-functionalized drug-linker

-

Reduction Buffer: e.g., l-histidine (B1673261) buffer, pH 7.5[16]

-

Reducing Agent: TCEP[17]

-

Quenching Reagent: N-acetyl-l-cysteine (NAC)[16]

-

Purification: Size-exclusion chromatography (e.g., Sephadex G25)[16]

Procedure:

-

Antibody Reduction:

-

Conjugation:

-

Quenching:

-

Quench the reaction by adding an excess of N-acetyl-l-cysteine.[16]

-

-

Purification:

-

Purify the ADC using size-exclusion chromatography to remove unreacted drug-linker and quenching reagent.[16]

-

-

Characterization:

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.[16]

-

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

Conclusion: A Versatile Tool for Innovation

The maleimide-thiol conjugation reaction is a robust and highly versatile tool in the arsenal (B13267) of the modern researcher and drug developer. Its high degree of selectivity for thiols under mild, physiological conditions makes it an invaluable method for the precise chemical modification of biomolecules. A thorough understanding of the reaction mechanism, the influence of critical parameters such as pH and stoichiometry, and an awareness of potential side reactions are paramount for its successful implementation. By leveraging the principles and protocols outlined in this guide, scientists can confidently employ maleimide-thiol chemistry to create innovative bioconjugates for a vast array of applications, from fundamental biological discovery to the development of next-generation targeted therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. bachem.com [bachem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 9. dspace.library.uu.nl [dspace.library.uu.nl]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. lumiprobe.com [lumiprobe.com]

- 15. biotium.com [biotium.com]

- 16. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

TFP vs. NHS Esters for Amine Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the covalent linkage of molecules to proteins, peptides, and other biomolecules is a cornerstone of therapeutic and diagnostic development. Among the most prevalent methods for modifying primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, is the use of amine-reactive esters. For decades, N-hydroxysuccinimide (NHS) esters have been the workhorse in this field. However, the emergence of 2,3,5,6-tetrafluorophenyl (TFP) esters has provided a valuable alternative with distinct advantages in certain applications. This technical guide provides a comprehensive comparison of TFP and NHS esters for amine reactions, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the optimal reagent for their specific needs.

Core Principles of Amine-Reactive Esters

Both TFP and NHS esters function as activated esters, designed to readily react with nucleophilic primary amines to form stable amide bonds. The fundamental reaction mechanism is a nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen of a primary amine attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, releasing the TFP or NHS leaving group and forming the desired amide linkage.

The efficiency and specificity of this reaction are paramount in bioconjugation to ensure the preservation of the biomolecule's structure and function. The choice between TFP and NHS esters can significantly impact the outcome of a conjugation reaction due to differences in their reactivity, stability, and susceptibility to side reactions.

Quantitative Comparison: TFP Ester vs. NHS Ester

A critical factor in choosing an amine-reactive reagent is its stability in aqueous environments, where most bioconjugation reactions are performed. A major competing reaction is the hydrolysis of the ester, which renders it inactive. TFP esters exhibit significantly greater resistance to hydrolysis, particularly at the basic pH required for efficient amine acylation.

| Parameter | TFP Ester | NHS Ester | References |

| Optimal Reaction pH | 8.5 - 9.0 | 7.2 - 8.5 | [1] |

| Hydrolytic Stability | Higher; more resistant to hydrolysis, especially at basic pH. | Lower; susceptible to hydrolysis, with the rate increasing significantly with pH. | [2][3][4] |

| Reactivity with Amines | Comparable to NHS esters, with some studies suggesting slightly lower but more controlled reactivity. | Highly reactive with primary amines. | [5] |

| Solubility | Generally more hydrophobic. | Can be made water-soluble through sulfonation (Sulfo-NHS). | [6] |

| Leaving Group | 2,3,5,6-tetrafluorophenol | N-hydroxysuccinimide | [2][] |

Hydrolysis Half-life Comparison

The stability of TFP and NHS esters in aqueous buffer is a key differentiator. The following table summarizes the half-life of these esters at various pH values, demonstrating the superior stability of TFP esters.

| pH | Temperature | TFP Ester Half-life (minutes) | NHS Ester Half-life (minutes) | References |

| 7.0 | Room Temp | ~738 | ~384 | [2] |

| 8.0 | Room Temp | ~228 | ~75 | [2] |

| 10.0 | Room Temp | ~330 | ~39 | [2] |

| 8.6 | 4°C | - | 10 | [8] |

| 7.0 | 0°C | - | 240 - 300 | [8] |

Reaction Mechanisms and Workflows

Visualizing the chemical transformations and experimental processes is crucial for understanding and implementing these conjugation strategies.

Reaction Mechanisms

The following diagrams illustrate the reaction of TFP and NHS esters with a primary amine.

General Bioconjugation Workflow

The following workflow outlines the key steps in a typical bioconjugation experiment using either TFP or NHS esters, such as in the preparation of an Antibody-Drug Conjugate (ADC).

Experimental Protocols

Detailed and reproducible protocols are essential for successful bioconjugation.

Protocol 1: Protein Labeling with a TFP Ester

This protocol provides a general procedure for labeling a protein with a TFP ester-functionalized molecule (e.g., a fluorescent dye or a small molecule drug).

Materials:

-

Protein of interest (in an amine-free buffer such as PBS, pH 7.2-7.4)

-

TFP ester reagent

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.5-9.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Prepare the TFP Ester Solution: Immediately before use, dissolve the TFP ester in a minimal amount of anhydrous DMF or DMSO to a high concentration (e.g., 10 mg/mL).

-

Initiate the Conjugation: While gently stirring, add a 10- to 20-fold molar excess of the dissolved TFP ester to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a light-sensitive label.

-

Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted TFP ester. Incubate for 30 minutes at room temperature.

-

Purify the Conjugate: Remove unreacted label and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS).

-

Characterize the Conjugate: Determine the degree of labeling (DOL) using spectrophotometry (measuring the absorbance of the protein and the label) or mass spectrometry.

Protocol 2: Antibody Labeling with an NHS Ester

This protocol describes a typical procedure for labeling an antibody with an NHS ester.

Materials:

-

Antibody (in an amine-free buffer such as PBS, pH 7.2-7.4)

-

NHS ester reagent

-

Anhydrous DMF or DMSO

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Desalting column or dialysis equipment

Procedure:

-

Prepare the Antibody Solution: Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.

-

Prepare the NHS Ester Solution: Just before use, dissolve the NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Perform the Conjugation: Add a 5- to 20-fold molar excess of the NHS ester solution to the antibody solution with gentle mixing.

-

Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.

-

Stop the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

-

Purify the Labeled Antibody: Separate the antibody conjugate from unreacted reagents using a desalting column or by dialysis.

-

Determine the Degree of Labeling: Analyze the conjugate using UV-Vis spectrophotometry to determine the ratio of label to antibody.

Side Reactions and Troubleshooting

While both TFP and NHS esters are highly selective for primary amines, side reactions can occur.

Hydrolysis: As previously discussed, hydrolysis is the primary side reaction for both esters, with NHS esters being significantly more susceptible. To minimize hydrolysis, use fresh, anhydrous solvents for dissolving the esters, work at the lower end of the recommended pH range, and keep reaction times as short as necessary.

Reaction with other nucleophiles: Although less common, reactions with other nucleophilic residues on proteins, such as tyrosine, serine, and threonine, have been reported, particularly for NHS esters under certain conditions.[9][10] TFP esters are generally considered to have a lower propensity for such side reactions.

Troubleshooting Common Issues:

-

Low Labeling Efficiency:

-

Cause: Hydrolysis of the ester, insufficient molar excess of the reagent, low protein concentration, or presence of amine-containing buffers.

-

Solution: Use fresh reagents and anhydrous solvents. Optimize the molar ratio of the ester to the protein. Increase the protein concentration. Ensure the use of amine-free reaction buffers.

-

-

Protein Aggregation:

-

Cause: High degree of labeling, changes in protein conformation, or inappropriate buffer conditions.

-

Solution: Reduce the molar excess of the labeling reagent. Screen different reaction buffers and pH values. Include excipients like arginine or polysorbates to improve solubility.

-

-

Loss of Biological Activity:

-

Cause: Modification of critical amine residues in the active site or binding interface of the protein.

-

Solution: Reduce the degree of labeling. For NHS esters, consider reacting at a slightly lower pH (around 7.2-7.5) to favor modification of the more accessible N-terminal amine over lysine residues.

-

Applications in Drug Development

The choice between TFP and NHS esters has significant implications in various stages of drug development.

Antibody-Drug Conjugates (ADCs): In the development of ADCs, the stability and reactivity of the linker chemistry are critical. The higher stability of TFP esters can be advantageous in multi-step conjugation processes, potentially leading to more homogenous and well-defined ADCs.

Peptide and Oligonucleotide Labeling: Both TFP and NHS esters are widely used for labeling peptides and amine-modified oligonucleotides for diagnostic and research purposes. The choice often depends on the specific reaction conditions and the stability of the biomolecule.

Surface Immobilization: For the creation of biosensors and microarrays, the controlled immobilization of proteins and other biomolecules onto surfaces is essential. The greater stability of TFP esters can provide a wider window for the immobilization process, especially under basic conditions.[2]

Conclusion

Both TFP and NHS esters are powerful tools for the modification of primary amines in biomolecules. NHS esters have a long-standing history and are widely used due to their high reactivity and the commercial availability of a vast array of derivatives.[] However, their susceptibility to hydrolysis can be a significant drawback.

TFP esters offer a compelling alternative, with their enhanced stability in aqueous solutions providing a wider experimental window, potentially leading to higher conjugation yields and more reproducible results, especially at a more basic pH.[3][4] The choice between these two classes of reagents should be made based on a careful consideration of the specific application, the properties of the biomolecule to be modified, and the desired characteristics of the final conjugate. For applications requiring robust and controlled conjugation under challenging conditions, TFP esters represent a valuable and often superior choice.

References

- 1. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 2. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 8. broadpharm.com [broadpharm.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]

The Architect's Toolkit: An In-Depth Technical Guide to Heterobifunctional Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional crosslinkers are indispensable tools in the modern molecular architect's toolkit, enabling the precise and controlled covalent linkage of two different biomolecules. This guide provides a comprehensive overview of their core principles, diverse chemistries, and critical applications in research and drug development. It is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively harness the power of these versatile reagents.

Core Concepts: The Power of Two Faces

Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties. This fundamental difference allows for sequential, multi-step conjugation strategies, significantly reducing the formation of undesirable homodimers and polymers.[1][2] This controlled approach is paramount in applications demanding high purity and well-defined stoichiometry, such as the construction of antibody-drug conjugates (ADCs).[3]

The general architecture of a heterobifunctional crosslinker consists of two reactive ends separated by a spacer arm. The choice of reactive groups dictates the target functional groups on the biomolecules (e.g., primary amines, sulfhydryls), while the spacer arm's length and composition influence the final conjugate's properties, including stability, solubility, and steric accessibility.[2]

A Survey of Heterobifunctional Chemistries

The versatility of heterobifunctional crosslinkers stems from the variety of available reactive chemistries, allowing for the targeted conjugation of a wide array of biomolecules.

Amine-to-Sulfhydryl Crosslinkers

This is the most widely utilized class of heterobifunctional crosslinkers.[3] Typically, an N-hydroxysuccinimide (NHS) ester at one end reacts with primary amines (e.g., on lysine (B10760008) residues and the N-terminus of proteins), while a maleimide (B117702) group at the other end specifically targets sulfhydryl groups (e.g., on cysteine residues).[2][4]

Photoreactive Crosslinkers

These crosslinkers possess a thermally stable reactive group (such as an NHS ester) and a photoreactive group (e.g., an aryl azide (B81097) or diazirine). The photoreactive group remains inert until activated by UV light, at which point it forms a highly reactive intermediate that can non-specifically insert into C-H or N-H bonds in close proximity.[3][5] This allows for the capture of transient or weak protein-protein interactions.[6]

Other Notable Chemistries

-

Amine-to-Carboxyl: These linkers typically employ a carbodiimide (B86325) (like EDC) to activate carboxyl groups, which then react with primary amines.[2]

-

"Click Chemistry" Crosslinkers: These reagents utilize bioorthogonal reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, for highly specific and efficient conjugation.[3]

Quantitative Data for Common Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker is critical for successful bioconjugation. The following tables summarize key quantitative parameters for several common heterobifunctional crosslinkers.

Table 1: Amine-to-Sulfhydryl Crosslinkers

| Crosslinker | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Water Soluble | Key Features |

| SMCC | 8.3[7][8][9] | 334.32[8][9] | No[7][10] | Cyclohexane bridge enhances maleimide stability.[7] |

| Sulfo-SMCC | 8.3[10][11][12] | 436.37[9][12] | Yes[10][11] | Sulfonate group increases water solubility, ideal for cell surface crosslinking.[10][11] |

| LC-SMCC | 16.2[13] | 447.48[13] | No | Longer spacer arm to reduce steric hindrance.[7] |

| SM(PEG)n Series | Variable (e.g., 24.7 for n=4)[7] | Variable | Yes[7] | Polyethylene glycol (PEG) spacer enhances solubility and reduces immunogenicity.[7] |

Table 2: Photoreactive Crosslinkers

| Crosslinker | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Reactive Groups | Key Features |

| Sulfo-SANPAH | 18.2[1][14] | 492.40[1] | Sulfo-NHS ester, Nitrophenyl azide | Water-soluble, amine-reactive, and photoreactive.[1][14] |

| SDA (Succinimidyl 4,4'-azipentanoate) | 3.9[15] | 252.22 | NHS ester, Diazirine | Short, non-specific photoreactive group.[12][15] |

| Sulfo-SDA | 3.9 | 354.28 | Sulfo-NHS ester, Diazirine | Water-soluble version of SDA for cell surface applications.[4] |

| LC-SDA | 12.5 | 365.40 | NHS ester, Diazirine | Longer spacer arm compared to SDA.[16] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing heterobifunctional crosslinkers.

Protocol 1: Antibody-Drug Conjugation using SMCC

This protocol describes a two-step process for conjugating a small molecule containing a sulfhydryl group to an antibody.[2]

Materials:

-

Antibody (1-5 mg/mL in PBS, pH 7.2-7.5)

-

SMCC crosslinker

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Sulfhydryl-containing small molecule

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1M Tris-HCl, pH 8.0

Procedure:

-

Antibody Modification with SMCC: a. Prepare a 10 mM stock solution of SMCC in anhydrous DMF or DMSO immediately before use.[2] b. Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution.[2] c. Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.[2]

-

Removal of Excess Crosslinker: a. Remove non-reacted SMCC using a desalting column equilibrated with PBS.[2]

-

Conjugation with Sulfhydryl-Containing Molecule: a. Immediately add the sulfhydryl-containing small molecule to the maleimide-activated antibody.[2] b. Incubate for 2 hours at room temperature or overnight at 4°C.[4]

-

Quenching and Purification: a. To quench any unreacted maleimide groups, add a small molecule with a free sulfhydryl, such as cysteine or β-mercaptoethanol. b. Purify the final conjugate using a desalting column or dialysis to remove excess small molecule and quenching reagent.[2]

Protocol 2: Protein-Protein Interaction Study using Sulfo-SANPAH

This protocol outlines the use of a photoreactive crosslinker to capture protein-protein interactions.[1]

Materials:

-

Protein sample in a non-amine containing buffer (e.g., 25 mM Sodium Phosphate, 150 mM NaCl, pH 7.4)

-

Sulfo-SANPAH crosslinker

-

Quenching Buffer: 1M Tris-HCl, pH 8.0

-

Desalting column

-

High-wattage UV lamp (300-460 nm)

Procedure:

-

NHS Ester Reaction (in the dark): a. Allow the vial of Sulfo-SANPAH to equilibrate to room temperature before opening.[1] b. Immediately before use, prepare a 10 mM solution of Sulfo-SANPAH in water.[1] c. Add a 20-fold molar excess of the Sulfo-SANPAH solution to the protein sample.[1] d. Incubate at room temperature for 45-60 minutes.[1] e. (Optional) Quench unreacted Sulfo-SANPAH with 25-60 mM Tris for 10-15 minutes.[1]

-

Removal of Excess Crosslinker: a. Remove unreacted crosslinker using a desalting column.[1]

-

Photoactivation: a. Place the sample 5-10 cm directly below the UV lamp.[1] b. Irradiate with UV light for 5-15 minutes to activate the phenyl azide group and induce crosslinking.[1][8]

-

Analysis: a. Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 3: Immobilization of a Protein onto a Surface

This protocol describes the immobilization of a sulfhydryl-containing protein onto an amine-functionalized surface.[4]

Materials:

-

Amine-functionalized surface (e.g., amine-coated microplate)

-

Sulfo-SMCC crosslinker

-

Sulfhydryl-containing protein

-

Reaction Buffer: PBS, pH 7.2-7.5

-

Washing Buffer: PBS with 0.05% Tween-20

Procedure:

-

Crosslinker Activation of Surface: a. Prepare a solution of Sulfo-SMCC in reaction buffer. b. Incubate the amine-functionalized surface with the Sulfo-SMCC solution for 30-60 minutes at room temperature.[4]

-

Washing: a. Thoroughly wash the surface with washing buffer to remove all unreacted crosslinker.[4]

-

Protein Immobilization: a. Prepare the sulfhydryl-containing protein in a buffer at pH 6.5-7.5.[4] b. Incubate the activated surface with the protein solution for 1-2 hours at room temperature or overnight at 4°C.[4]

-

Final Washing and Blocking: a. Wash the surface thoroughly with washing buffer. b. (Optional) Block any remaining reactive sites with a solution of bovine serum albumin (BSA) or another suitable blocking agent.

Visualizing Workflows and Signaling Pathways

Diagrams are invaluable for conceptualizing complex experimental workflows and the biological pathways under investigation.

By providing a diverse array of reactive functionalities and spacer arm characteristics, heterobifunctional crosslinkers empower researchers to construct novel bioconjugates with precision and control. A thorough understanding of their chemical properties and reaction parameters is paramount for the successful design and execution of experiments that drive innovation in both fundamental research and therapeutic development.

References

- 1. proteochem.com [proteochem.com]

- 2. researchgate.net [researchgate.net]

- 3. Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Photolytic Crosslinking to Probe Protein-Protein and Protein-Matrix Interactions In Lyophilized Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of Photoreactive Mass Spec Cleavable Crosslinkers to Study Protein-Protein Interactions [escholarship.org]

- 10. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. Protein Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. Sulfo-SANPAH Crosslinker 100 mg (CAS 102568-43-4) - N-Sulfosuccinimidyl-6-(4'-azido-2'-nitrophenylamino) hexanoate (Sulfo-SANPAH) - ProteoChem [proteochem.com]

- 15. Analysis of Protein-protein Interaction Interface between Yeast Mitochondrial Proteins Rim1 and Pif1 Using Chemical Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.ie [fishersci.ie]

Mal-amido-PEG2-TFP Ester: An In-Depth Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Mal-amido-PEG2-TFP ester, a heterobifunctional crosslinker widely utilized in the field of bioconjugation. We will delve into its chemical properties, reaction mechanisms, and applications, with a particular focus on its use in the development of Antibody-Drug Conjugates (ADCs). Detailed experimental protocols and quantitative data are presented to assist researchers in the successful application of this versatile reagent.

Introduction to this compound

This compound is a chemical linker designed with three key components: a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a tetrafluorophenyl (TFP) ester. This strategic design allows for the sequential and specific conjugation of two different biomolecules, typically a protein and a payload molecule.

-

Maleimide Group: This functional group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins.

-

PEG2 Spacer: The two-unit polyethylene glycol chain enhances the solubility of the linker and the resulting conjugate in aqueous buffers, a crucial property when working with biomolecules.

-

TFP Ester: The 2,3,5,6-tetrafluorophenyl ester is a highly reactive amine-selective functional group. It readily reacts with primary amines, such as those found on the side chains of lysine (B10760008) residues or the N-terminus of a protein, to form stable amide bonds.

The heterobifunctional nature of this linker makes it an invaluable tool for creating complex biomolecular constructs, such as ADCs, where a cytotoxic drug is precisely attached to a monoclonal antibody.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in bioconjugation.

| Property | Value | Reference |

| Chemical Formula | C20H20F4N2O7 | [1] |

| Molecular Weight | 476.38 g/mol | [1] |

| CAS Number | 1431291-44-9 | [1] |

| Appearance | Solid | [2] |

| Solubility | Soluble in organic solvents such as DMSO and DMF. | [2] |

| Storage | Store at -20°C for long-term stability. | [2] |

Reaction Mechanisms and Kinetics

The utility of this compound lies in the distinct reactivity of its two functional ends. Careful control of reaction conditions, particularly pH, allows for a sequential and controlled conjugation process.

Maleimide-Thiol Conjugation

The maleimide group reacts with a free sulfhydryl group via a Michael addition reaction to form a stable thioether bond. This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[3]

-

Optimal pH: 6.5 - 7.5[3]

-

Reaction Rate: At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[4]

-

Side Reactions: Above pH 7.5, the maleimide group can also react with primary amines, such as the side chain of lysine.[4] Hydrolysis of the maleimide ring can also occur at higher pH, rendering it unreactive towards thiols.[4]

The stability of the resulting thioether bond is generally good, although it can be susceptible to retro-Michael reactions (thiol exchange) under certain conditions.[5] Hydrolysis of the succinimide (B58015) ring of the maleimide-thiol adduct can occur, and this ring-opened product is more stable and less prone to thiol exchange.[6]

TFP Ester-Amine Conjugation

The TFP ester reacts with primary amines to form a stable amide bond. A significant advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased stability in aqueous solutions, especially at basic pH.[7][8] This higher stability reduces the rate of hydrolysis, leading to more efficient and reproducible conjugations.[7]

| Activ'd Ester | Optimal pH for Amine Reaction | Half-life at pH 7 (Aqueous) | Half-life at pH 8.6 (Aqueous) | Reference |

| TFP Ester | 7.5 - 8.0 | More stable than NHS esters | Significantly longer than NHS esters | [9][10] |

| NHS Ester | 7.0 - 7.5 | 4-5 hours | 10 minutes | [11] |

The increased stability of the TFP ester allows for more flexibility in reaction conditions and can lead to higher conjugation yields compared to NHS esters, particularly in less concentrated protein solutions.[12]

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Application in Antibody-Drug Conjugate (ADC) Development

A primary application of this compound is in the synthesis of ADCs. In a common strategy, the TFP ester end of the linker is first reacted with lysine residues on a monoclonal antibody. After purification to remove excess linker, the now maleimide-activated antibody is reacted with a thiol-containing cytotoxic drug.

Detailed Experimental Protocol for ADC Preparation

This protocol provides a general framework for the conjugation of a thiol-containing drug to an antibody using this compound. Optimization will be required for specific antibodies and drugs.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Thiol-containing drug molecule

-

Reaction buffers:

-

Amine conjugation buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5

-

Thiol conjugation buffer: PBS with 1-5 mM EDTA, pH 7.0

-

-

Quenching reagent: 1 M Tris or Glycine, pH 8.0 for TFP ester reaction; N-acetylcysteine for maleimide reaction

-

Purification equipment: Desalting columns (e.g., Sephadex G-25), Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC) system.

Procedure:

Step 1: Antibody-Linker Conjugation (Amine Reaction)

-

Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-20 mM immediately before use.

-

Reaction Setup: Adjust the antibody concentration to 5-10 mg/mL in the amine conjugation buffer.

-

Conjugation: Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of the organic solvent should be less than 10% to prevent antibody denaturation.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Quench the reaction by adding the quenching reagent to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.

-

Purification: Remove excess linker and quenching reagent by passing the reaction mixture through a desalting column equilibrated with the thiol conjugation buffer.

Step 2: Conjugation of Maleimide-Activated Antibody with Thiol-Drug

-

Preparation: Dissolve the thiol-containing drug in a suitable solvent (e.g., DMSO) to a known concentration.

-

Conjugation: Immediately add a 1.5- to 5-fold molar excess of the thiol-drug solution to the purified maleimide-activated antibody.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Quench any unreacted maleimide groups by adding N-acetylcysteine to a final concentration of 1-2 mM and incubating for 30 minutes.

-

Final Purification: Purify the final ADC conjugate using HIC or SEC to remove unconjugated drug, quenching reagent, and to separate ADC species with different drug-to-antibody ratios (DAR).[13][]

Characterization of the ADC

Thorough characterization of the final ADC is crucial to ensure its quality and efficacy.

-

Drug-to-Antibody Ratio (DAR): This can be determined by UV-Vis spectroscopy (if the drug has a distinct absorbance), Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

-

Purity and Aggregation: Size Exclusion Chromatography (SEC) is used to assess the presence of aggregates and fragments.

-

Confirmation of Conjugation: Mass spectrometry (MS) of the intact, reduced, or digested ADC can confirm the mass of the conjugate and identify the sites of conjugation.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that facilitates the precise and efficient construction of complex bioconjugates. Its well-defined reactivity, coupled with the enhanced stability of the TFP ester, makes it an excellent choice for researchers in drug development and other areas of life sciences. By understanding the principles outlined in this guide and carefully optimizing experimental conditions, scientists can effectively utilize this reagent to advance their research goals.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. d-nb.info [d-nb.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. lumiprobe.com [lumiprobe.com]

- 8. researchgate.net [researchgate.net]

- 9. vectorlabs.com [vectorlabs.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. help.lumiprobe.com [help.lumiprobe.com]

- 13. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Polyethylene Glycol (PEG) Linkers in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools, offering a versatile means to enhance the therapeutic properties of biomolecules. PEGylation, the process of covalently attaching PEG chains to proteins, peptides, antibodies, or drug delivery systems, has revolutionized pharmaceutical development by improving drug solubility, stability, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the applications of PEG linkers in bioconjugation, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Applications of PEG Linkers in Bioconjugation

PEG linkers are instrumental across a spectrum of bioconjugation applications, primarily in drug delivery, protein and peptide modification, and diagnostics. Their utility stems from their unique physicochemical properties, including hydrophilicity, biocompatibility, and low immunogenicity.[1][2]

Drug Delivery Systems

PEGylation is a cornerstone of modern drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs) and nanoparticle-based therapies.

-

Antibody-Drug Conjugates (ADCs): In ADCs, PEG linkers serve as the crucial bridge between a monoclonal antibody and a potent cytotoxic payload.[] The incorporation of a PEG spacer can significantly enhance the solubility and stability of the ADC, mitigating aggregation issues often associated with hydrophobic drug molecules.[4][5] This allows for a higher drug-to-antibody ratio (DAR) without compromising the ADC's physical properties.[5] The length and architecture of the PEG linker are critical parameters that can be fine-tuned to optimize the ADC's pharmacokinetic profile and therapeutic index.[4][6]

-

Nanoparticle and Liposome Formulations: Coating nanoparticles and liposomes with PEG chains ("stealth" technology) creates a hydrophilic shield that reduces recognition by the reticuloendothelial system (RES), thereby prolonging circulation time and enhancing accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[7][8] The density and molecular weight of the PEG on the nanoparticle surface are key factors influencing its in vivo behavior.[9]

Protein and Peptide Modification

The covalent attachment of PEG to therapeutic proteins and peptides can dramatically improve their pharmacological properties.

-

Increased Half-Life: PEGylation increases the hydrodynamic radius of proteins, which reduces their renal clearance and extends their circulating half-life, leading to less frequent dosing for patients.[10]

-

Enhanced Stability: The PEG chain can protect proteins from proteolytic degradation, enhancing their stability in vivo.[10]

-

Reduced Immunogenicity: By masking surface epitopes, PEGylation can reduce the immunogenicity of therapeutic proteins, decreasing the likelihood of an adverse immune response.[10][11]

Diagnostics and Bio-imaging

In diagnostics, PEG linkers are used to improve the properties of imaging agents and biosensors. They can enhance the solubility and stability of fluorescent dyes and other labels, and reduce non-specific binding in assays, leading to improved signal-to-noise ratios.